molecular formula C8H19N3O4S B2641802 2,6-Dimethylpiperidine-1-carboximidamide sulfate CAS No. 1078161-63-3

2,6-Dimethylpiperidine-1-carboximidamide sulfate

Cat. No.: B2641802
CAS No.: 1078161-63-3
M. Wt: 253.32
InChI Key: AKNUWYXIEBOIHX-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperidine-1-carboximidamide sulfate is a chemical compound with the molecular formula C8H19N3O4S and a molecular weight of 253.32 g/mol . It is a sulfate salt form of 2,6-dimethylpiperidine-1-carboximidamide, which is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidine-1-carboximidamide sulfate typically involves the reaction of 2,6-dimethylpiperidine with cyanamide under acidic conditions to form the carboximidamide derivative. This intermediate is then treated with sulfuric acid to yield the sulfate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylpiperidine-1-carboximidamide sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpiperidine-1-carboximidamide sulfate involves its interaction with molecular targets such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The sulfate group enhances the compound’s solubility and stability in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylpiperidine-1-carboximidamide sulfate is unique due to the presence of both methyl groups and the carboximidamide functionality, which confer specific chemical reactivity and potential biological activity. The sulfate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2,6-dimethylpiperidine-1-carboximidamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.H2O4S/c1-6-4-3-5-7(2)11(6)8(9)10;1-5(2,3)4/h6-7H,3-5H2,1-2H3,(H3,9,10);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNUWYXIEBOIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=N)N)C.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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